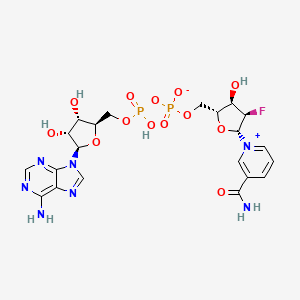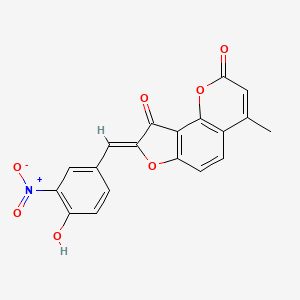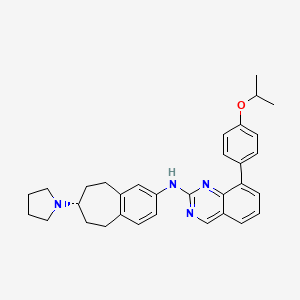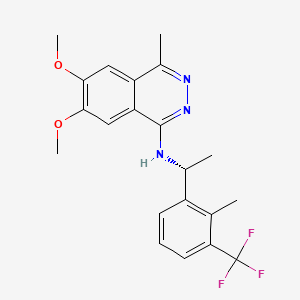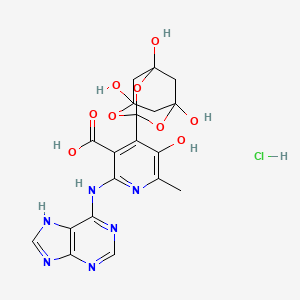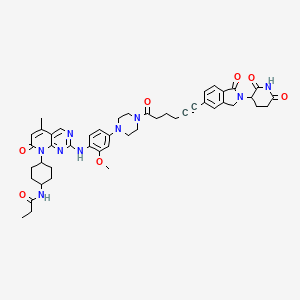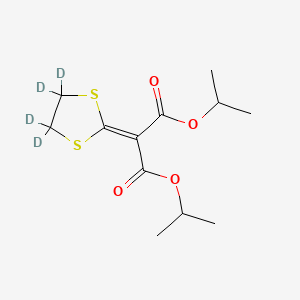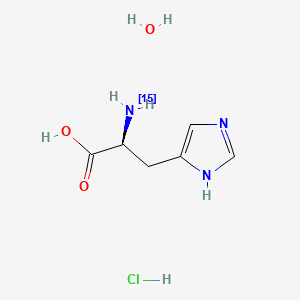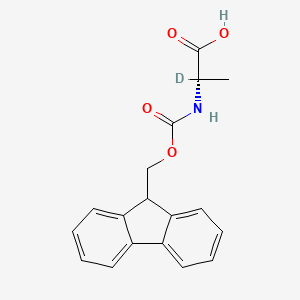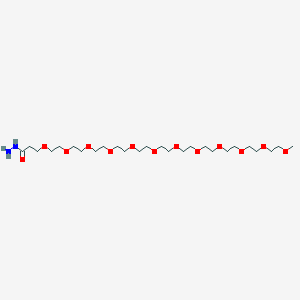
m-PEG12-Hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG12-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrophilic nature, which enhances the solubility of the molecules it is attached to. The molecular formula of this compound is C₂₆H₅₄N₂O₁₃, and it has a molecular weight of 602.71 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG12-Hydrazide typically involves the reaction of m-PEG12-aldehyde with hydrazine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the PEG chain. The aldehyde group of m-PEG12-aldehyde reacts with hydrazine to form the hydrazide linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG12-Hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide group. It can react with aldehydes and ketones to form hydrazones, which are useful in various biochemical applications.
Common Reagents and Conditions
Reagents: Aldehydes, ketones, hydrazine.
Conditions: Mild temperatures, typically room temperature, and neutral to slightly acidic pH.
Major Products Formed
The major products formed from the reactions of this compound are hydrazones, which are stable and can be used in further chemical modifications.
Aplicaciones Científicas De Investigación
m-PEG12-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Facilitates the study of protein-protein interactions by enabling the selective degradation of target proteins.
Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.
Industry: Employed in the development of advanced materials and drug delivery systems due to its hydrophilic nature and ability to enhance solubility.
Mecanismo De Acción
m-PEG12-Hydrazide functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The hydrazide group forms a stable linkage with the target protein, allowing the PROTAC molecule to bring the target protein in proximity to an E3 ubiquitin ligase. This results in the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
m-PEG12-aldehyde: Contains an aldehyde group and is used in similar applications as m-PEG12-Hydrazide.
m-PEG12-amine: Contains an amine group and is used for conjugation with carboxyl-containing molecules.
m-PEG12-thiol: Contains a thiol group and is used for conjugation with maleimide-containing molecules.
Uniqueness
This compound is unique due to its hydrazide group, which provides a stable linkage with aldehydes and ketones. This makes it particularly useful in the synthesis of PROTACs and other applications where stable linkages are required.
Propiedades
Fórmula molecular |
C26H54N2O13 |
|---|---|
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C26H54N2O13/c1-30-4-5-32-8-9-34-12-13-36-16-17-38-20-21-40-24-25-41-23-22-39-19-18-37-15-14-35-11-10-33-7-6-31-3-2-26(29)28-27/h2-25,27H2,1H3,(H,28,29) |
Clave InChI |
AADMYTUJHWSGGQ-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



